molecular formula C12H18BNO3 B11746914 (4-(Pentanamidomethyl)phenyl)boronic acid

(4-(Pentanamidomethyl)phenyl)boronic acid

Cat. No.: B11746914
M. Wt: 235.09 g/mol
InChI Key: KLUDJDFBNIJVIM-UHFFFAOYSA-N
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Description

(4-(Pentanamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pentanamidomethyl group and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (4-(Pentanamidomethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-(Pentanamidomethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: (4-(Pentanamidomethyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids. The presence of the pentanamidomethyl group can influence its reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[4-[(pentanoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c1-2-3-4-12(15)14-9-10-5-7-11(8-6-10)13(16)17/h5-8,16-17H,2-4,9H2,1H3,(H,14,15)

InChI Key

KLUDJDFBNIJVIM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)CCCC)(O)O

Origin of Product

United States

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